molecular formula C18H21N3O2 B4548175 N-[3-(dimethylamino)propyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

N-[3-(dimethylamino)propyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

Cat. No.: B4548175
M. Wt: 311.4 g/mol
InChI Key: QNLDMQFKKMWZJQ-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C18H21N3O2 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.16337692 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

N-Acetylation of Amines

The efficiency of dimethylacetamide as a source of acetyl and dimethylamine gas in the presence of N, N-carbonyldiimidazole (CDI) for the acetylation of amines demonstrates a method relevant to the synthesis of compounds similar to the one of interest. This process allows the production of corresponding amides in good to excellent yields, offering a convenient alternative to traditional acetylation methods (Chikkulapalli et al., 2015).

Structural Analysis and Hydrogen Bonding

Studies on compounds with structural similarities to N-[3-(dimethylamino)propyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide highlight the importance of hydrogen bonding in determining molecular orientation and crystal structure. Inversion-related acetamide groups form hydrogen-bonded dimers, contributing to the stability and conformation of such molecules (Helliwell et al., 2011).

Application in Environmental Analysis

Fluorescent Probing for Carbonyl Compounds

The use of related compounds as fluorescent probes for the sensitive detection of carbonyl compounds in water samples highlights an application in environmental monitoring. Such methods provide low detection limits and are applied in measuring carbonyl content in various water bodies, offering insights into environmental pollutants (Houdier et al., 2000).

Analytical Techniques

RP-HPLC Determination

The determination of related substances and content analysis using reversed-phase high-performance liquid chromatography (RP-HPLC) showcases the compound's relevance in analytical chemistry. Such studies focus on separating and quantifying components, ensuring the purity and quality of synthesized materials (Wei-hua, 2010).

Material Science Applications

Polymer Synthesis and Characterization

Research on copolymerization of chiral N-propargylamides indicates the potential for creating materials with temperature-responsive properties. These studies explore the synthesis of polymers that switch helix sense with thermal stimuli, which could have implications for the development of smart materials and sensors (Tabei et al., 2004).

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-20(2)11-5-10-19-16(22)12-21-15-9-4-7-13-6-3-8-14(17(13)15)18(21)23/h3-4,6-9H,5,10-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLDMQFKKMWZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)CN1C2=CC=CC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.